
Muscimol-15N,d2 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Muscimol-15N,d2 Hydrochloride: is a stable isotope-labeled compound, specifically a derivative of muscimol. Muscimol itself is a potent psychoactive compound found in certain mushrooms, such as Amanita muscaria. The labeled version, this compound, is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways, environmental pollutants, and clinical diagnostics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Muscimol-15N,d2 Hydrochloride involves the incorporation of deuterium and nitrogen isotopes into the muscimol molecule. This is typically achieved using deuterated reagents and isotope-labeled nitrogen sources. The process requires careful control of reaction conditions to ensure the correct incorporation of isotopes without altering the core structure of muscimol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotope-labeled reagents and ensure the purity and consistency of the final product. Quality control measures are critical to maintain the integrity of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions: Muscimol-15N,d2 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Applications De Recherche Scientifique
Chemistry: Muscimol-15N,d2 Hydrochloride is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also used in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of compounds.
Biology: In biological research, this compound is used to study metabolic pathways in vivo. The stable isotope labeling allows researchers to trace the metabolic fate of muscimol and its derivatives in biological systems.
Medicine: Clinically, this compound is used in diagnostic imaging and newborn screening. It helps in the detection and diagnosis of various diseases by providing detailed information about metabolic processes.
Industry: In the industrial sector, this compound is used as a standard for environmental pollutant detection. It helps in the analysis of air, water, soil, sediment, and food samples for contamination.
Mécanisme D'action
Muscimol-15N,d2 Hydrochloride exerts its effects by acting as an agonist at gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor. By mimicking the inhibitory neurotransmitter GABA, it activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Comparaison Avec Des Composés Similaires
Muscimol: The parent compound, which is not isotope-labeled.
Ibotenic Acid: Another psychoactive compound found in Amanita mushrooms, which is a precursor to muscimol.
Muscazone: A compound structurally related to muscimol, also found in Amanita mushrooms.
Uniqueness: Muscimol-15N,d2 Hydrochloride is unique due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and environmental pollutants. This makes it a valuable tool in scientific research, providing insights that are not possible with the unlabeled compound .
Propriétés
Numéro CAS |
1346602-01-4 |
|---|---|
Formule moléculaire |
C4H7ClN2O2 |
Poids moléculaire |
153.567 |
Nom IUPAC |
5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one;hydrochloride |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; |
Clé InChI |
IIDOLBNZAZXSHC-NCNFAYJMSA-N |
SMILES |
C1=C(ONC1=O)CN.Cl |
Synonymes |
5-Aminomethyl-3-hydroxyisoxazole-15N,d2 Hydrochloride; 5-(Aminomethyl)-3(2H)-isoxazolone-15N,d2 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


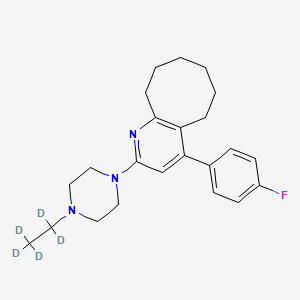
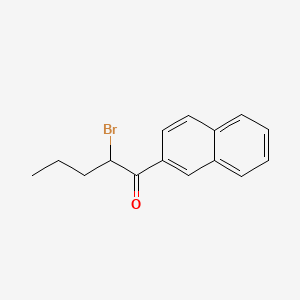


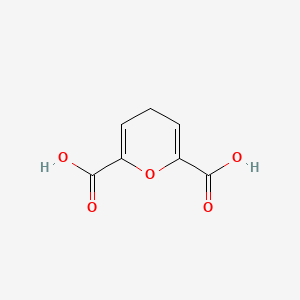
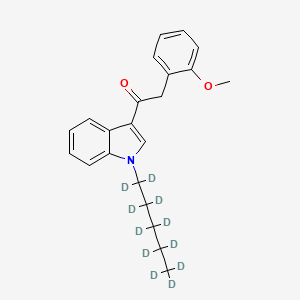
![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)


![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)
![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)
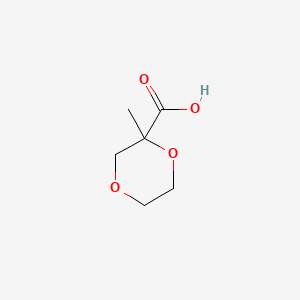
![[2'-13C]uridine](/img/structure/B584034.png)
![[3'-13C]Uridine](/img/structure/B584035.png)
